molecular formula C23H32N6O5 B2455590 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-55-5

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2455590
CAS RN: 941965-55-5
M. Wt: 472.546
InChI Key: XZWHTXFRJCOROM-UHFFFAOYSA-N
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Description

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O5 and its molecular weight is 472.546. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Studies have highlighted the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showcasing their potential as new classes of analgesic and anti-inflammatory agents. These compounds, through their action on phosphodiesterase (PDE) activity, have shown significant analgesic activity, with some derivatives being more active than acetylic acid, a reference drug, in both writhing and formalin tests (Zygmunt et al., 2015).

Serotonin Receptor Affinity

Another research area focuses on derivatives of purine-2,6-dione for their potential psychotropic activity through serotonin receptor affinity. 8-Aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed and studied for their affinity and selectivity profile towards native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. These compounds have shown promising anxiolytic and antidepressant properties, with certain derivatives displaying significant pharmacological effects in mouse models (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

The synthesis and evaluation of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones have shown some derivatives to exhibit prophylactic antiarrhythmic activity. Specifically, compounds with the 7-[2-hydroxy-3-(4-phenylpiperazine)-propyl] substituent displayed notable antiarrhythmic activity in epinephrine-induced arrhythmia models, indicating their potential in cardiovascular research (Chłoń-Rzepa et al., 2011).

Antidepressant and Anxiolytic Activities

Further studies into 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives have explored their antidepressant and anxiolytic activities. These compounds, through their interaction with serotonin receptors, have shown to possess significant potential as antidepressant and anxiolytic agents, with a focus on their functional profile at the 5-HT1A receptor (Partyka et al., 2015).

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5/c1-5-27-10-12-28(13-11-27)22-24-20-19(21(31)26(3)23(32)25(20)2)29(22)14-16(30)15-34-18-8-6-17(33-4)7-9-18/h6-9,16,30H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHTXFRJCOROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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